3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyridine ring fused to a pyrimidine ring, which is further substituted with a pyridin-3-ylmethyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrimidine derivative through a series of cyclization and condensation steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent. It has shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis, making it a promising candidate for the development of new antimicrobial drugs.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms of action.
Industrial Applications: The compound’s unique structure and reactivity make it valuable in the synthesis of other heterocyclic compounds, which can be used in various industrial applications, including the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, as an antitubercular agent, the compound may inhibit key enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar pyrimidine core and have been studied for their antimicrobial properties.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are structurally related and have shown various biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
What sets 3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern and the presence of the pyridin-3-ylmethyl group. This unique structure contributes to its distinct reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H14N4O/c18-13-11-7-15-5-3-12(11)16-9-17(13)8-10-2-1-4-14-6-10/h1-2,4,6,9,15H,3,5,7-8H2 |
InChI Key |
FGQMUSCYHZWRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CN(C2=O)CC3=CN=CC=C3 |
Origin of Product |
United States |
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